molecular formula C8H9NO3 B8650952 (4-methoxyphenyl) carbamate

(4-methoxyphenyl) carbamate

Cat. No.: B8650952
M. Wt: 167.16 g/mol
InChI Key: NIHHYKUHSZFXTC-UHFFFAOYSA-N
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Description

(4-methoxyphenyl) carbamate, also known as ethyl 4-methoxyphenylcarbamate, is an organic compound with the molecular formula C10H13NO3. It is a derivative of carbamic acid and features a 4-methoxyphenyl group attached to the ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-methoxyphenyl) carbamate can be synthesized through several methods. One common approach involves the reaction of p-methoxybenzamide with N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol. The reaction mixture is heated at reflux, and the product is purified by flash column chromatography and recrystallization .

Industrial Production Methods

Industrial production methods for carbamic acid 4-methoxyphenyl ester typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl) carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

(4-Methoxyphenyl) carbamate has been investigated for its potential use in drug development due to its ability to inhibit certain enzymes and its favorable pharmacokinetic properties.

  • Enzyme Inhibition : Research indicates that derivatives of this compound can act as inhibitors of acetylcholinesterase (AChE), which is crucial for treating conditions like Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, potentially improving cognitive function in affected individuals .
  • Anticancer Activity : Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated the ability to induce apoptosis in HepG2 liver cancer cells, reducing cell viability significantly when compared to standard treatments like doxorubicin .
CompoundCell Line% Cell Viability
4dHepG233.29
DoxorubicinHepG20.62

Agricultural Applications

Carbamates are widely used as pesticides, and this compound derivatives have been explored for their efficacy against agricultural pests.

  • Insecticidal Properties : Compounds containing the carbamate structure have been shown to possess insecticidal activity against various pests. For instance, studies indicate that carbamates can effectively target the nervous systems of insects, leading to paralysis and death .

Toxicology and Safety Studies

The toxicity profile of this compound and its derivatives has been a subject of investigation due to their potential health impacts.

  • Carbamate Poisoning Cases : Reports highlight incidents of poisoning due to carbamate exposure, emphasizing the need for effective antidotes. For example, the administration of Obidoxime has been recommended for managing severe cases of carbamate poisoning, demonstrating the importance of rapid intervention .

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of related compounds found significant results:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
4bE. coli10.5280
4aS. aureus13265

This indicates that compounds derived from this compound could serve as potential candidates for drug development targeting bacterial infections .

Case Study 2: Carbamate Toxicity Management

A report on severe carbamate intoxication emphasized the effectiveness of Obidoxime as an antidote in cases involving exposure to high toxicity levels from pesticides . The study highlighted the critical nature of timely treatment and the differentiation between organophosphate and carbamate poisoning for effective management.

Mechanism of Action

The mechanism of action of carbamic acid 4-methoxyphenyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis to release the active 4-methoxyphenyl group, which can then interact with specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-methoxyphenyl) carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can act as an electron-donating group, affecting the compound’s interactions with other molecules and its overall stability .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

(4-methoxyphenyl) carbamate

InChI

InChI=1S/C8H9NO3/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5H,1H3,(H2,9,10)

InChI Key

NIHHYKUHSZFXTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethylaniline (0.33 μL, 2.1 μmol, 1.1 equiv) and 4-methoxyphenyl chloroformate (0.85 μL, 5.7 μmol, 3.0 equiv) were added separately, each in one portion, to a stirred solution of the amine (1.0 mg, 1.9 μmol, 1 equiv) in dichloromethane (0.15 mL) at 0° C. under an argon atmosphere. The reaction mixture was stirred at 0° C. for 40 min, then was quenched by the addition of a 1:1 mixture of water and saturated aqueous sodium hydrogen carbonate solution (3 mL). The mixture was extracted with ethyl acetate (2×10 mL) and the combined organic layer was washed with a 1:1 mixture of brine solution and saturated aqueous sodium hydrogen carbonate solution (5 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo to leave a colorless oil. Purification by flash column chromatography (50% 70→% ethyl acetate-hexanes) gave the carbamic acid 4-methoxyphenyl ester derivative (0.9 mg, 70%) as a white solid.
Quantity
0.33 μL
Type
reactant
Reaction Step One
Quantity
0.85 μL
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
1 mg
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
solvent
Reaction Step Three

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